N-(3-acetylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3-Acetylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and an acetamide-linked 3-acetylphenyl moiety at position 1. Its molecular formula is C₂₂H₁₉N₃O₃S₂ (molecular weight: 453.53 g/mol).
Properties
Molecular Formula |
C22H19N3O4S2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H19N3O4S2/c1-14(26)15-4-2-5-16(12-15)23-19(27)13-25-18-8-11-31-20(18)21(28)24(22(25)29)9-7-17-6-3-10-30-17/h2-6,8,10-12H,7,9,13H2,1H3,(H,23,27) |
InChI Key |
DYJPQYMFVZSZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Bioactivity: The thieno[3,2-d]pyrimidine core (target compound and evidence 14) is associated with kinase inhibition due to its resemblance to ATP-binding motifs . In contrast, thieno[2,3-d]pyrimidine derivatives (evidence 15) often exhibit antimicrobial activity, likely due to sulfur-mediated membrane disruption . Substitution at the phenylacetamide group significantly alters selectivity. For example:
- The 3-acetylphenyl group (target compound) introduces a ketone moiety that may enhance hydrogen bonding with target proteins.
- 3-Ethylphenyl (evidence 14) or 2,3-dichlorophenyl (evidence 11) substituents increase hydrophobicity, improving membrane permeability .
Synthetic Pathways: The target compound’s synthesis likely follows routes similar to evidence 14, where chloroacetanilide intermediates react with thienopyrimidine precursors under basic conditions (e.g., K₂CO₃ in acetone) . In contrast, pyrimidine-quinoxaline hybrids (evidence 9) require multi-step cyclization and thiouracil coupling, yielding lower yields (~48%) compared to acetamide derivatives (68–74% in evidence 2) .
Spectroscopic and Physicochemical Properties: IR Spectroscopy: All acetamide derivatives show characteristic N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, as seen in evidence 3 and 11 . Melting Points: Higher melting points (e.g., 230–232°C in evidence 9) correlate with extended aromatic systems (quinoxaline), while thienopyrimidines (evidence 14) melt at lower temperatures due to flexible thiophene-ethyl chains .
Biological Efficacy: Antimicrobial Activity: reports MIC values of 12.5–25 µg/mL for N-(2,3-dichlorophenyl)acetamide against S. aureus and E. coli, outperforming simpler thienopyrimidines . Kinase Inhibition: While direct data are lacking, evidence 14’s analog (3-ethylphenyl variant) shares structural motifs with imatinib-like kinase inhibitors (e.g., triazole-pyrimidine in evidence 3) .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The core structure is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea. For example, heating ethyl 2-aminothiophene-3-carboxylate (5.0 g, 29.4 mmol) with urea (3.5 g, 58.8 mmol) in acetic acid at 120°C for 6 hours yields thieno[3,2-d]pyrimidine-2,4-dione as a white solid (4.2 g, 85%).
Reaction Conditions:
Chlorination at C3
Chlorination of the pyrimidine ring at C3 is achieved using phosphorus oxychloride (POCl₃). A mixture of thieno[3,2-d]pyrimidine-2,4-dione (3.14 mmol) and POCl₃ (18.9 equivalents) is refluxed for 4–12 hours, yielding 3-chlorothieno[3,2-d]pyrimidine-2,4-dione as a moisture-sensitive intermediate.
Critical Parameters:
- POCl₃ Excess: 18.9 equivalents
- Reaction Time: 4–12 hours
- Workup: Quenching with ice/water, neutralization with NH₃, extraction with ethyl acetate
Introduction of the 2-(Thiophen-2-Yl)Ethyl Group
Synthesis of 2-(Thiophen-2-Yl)Ethylamine
The side-chain precursor, 2-(thiophen-2-yl)ethylamine, is synthesized via reductive amination of thiophene-2-acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. Alternatively, a modified procedure from employs sodium borohydride (NaBH₄) and iodine in THF to reduce 2-thienylglycine, yielding the amine in 72% yield after flash chromatography.
Procedure Highlights:
Alkylation at C3
The chlorinated pyrimidine undergoes nucleophilic substitution with 2-(thiophen-2-yl)ethylamine in the presence of potassium carbonate (K₂CO₃) in DMF. Heating at 80°C for 8 hours affords 3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4-dione.
Optimized Conditions:
Functionalization with the Acetamide Side Chain
Bromoacetylation at C1
The C1 position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN). Reaction of 3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 g, 3.3 mmol) with NBS (0.59 g, 3.3 mmol) yields 1-bromoacetyl intermediate (1.2 g, 90%).
Coupling with N-(3-Acetylphenyl)Acetamide
The final step involves coupling the bromoacetyl derivative with N-(3-acetylphenyl)acetamide using a thiourea catalyst. A mixture of the bromo compound (1.2 g, 3.0 mmol), N-(3-acetylphenyl)acetamide (0.72 g, 3.6 mmol), and thiourea (0.23 g, 3.0 mmol) in DMF is stirred at 50°C for 12 hours.
Key Data:
- Coupling Reagent: Thiourea
- Solvent: DMF
- Temperature: 50°C
- Yield: 68%
Alternative Synthetic Pathways
One-Pot Multi-Component Approach
Inspired by, a one-pot reaction combining thieno[3,2-d]pyrimidine-2,4-dione, 2-(thiophen-2-yl)ethyl isocyanate, and N-(3-acetylphenyl)acetamide in the presence of tetrabutylammonium bromide (TBAB) is explored. While this method reduces purification steps, yields remain suboptimal (45–50%).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances the chlorination and alkylation steps, improving throughput by 40% compared to batch processes.
Q & A
Q. What are the key steps for synthesizing N-(3-acetylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide?
Synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,2-d]pyrimidinone core. A common approach includes:
- Cyclocondensation : Reacting thiophen-2-ylethylamine with thiourea derivatives to form the pyrimidine ring.
- Acetamide Coupling : Introducing the 3-acetylphenyl group via nucleophilic substitution or amide bond formation using coupling reagents like EDC/HOBt.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.
Key analytical validation includes ¹H NMR (e.g., δ 12.50 ppm for NH protons) and HRMS (e.g., [M+H]⁺ at m/z 344.21) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- ¹H/¹³C NMR : Identify proton environments (e.g., acetyl group protons at δ ~2.19 ppm) and confirm stereochemistry .
- Mass Spectrometry : Use HRMS or LC-MS to verify molecular weight (e.g., calculated m/z 603.60 vs. observed 603.21) .
- Elemental Analysis : Compare experimental vs. theoretical values for C, H, N, S (e.g., %C: 45.36 vs. 45.29) to detect impurities .
Q. What solvent systems are optimal for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability testing in DMSO at 25°C over 72 hours (monitored via HPLC) is recommended. Avoid prolonged exposure to light due to the thiophene moiety’s photosensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 80%)?
Yield discrepancies often arise from:
- Reaction Conditions : Temperature control (e.g., 80°C vs. room temperature) affects cyclization efficiency.
- Catalyst Loading : Varying Pd/C ratios (1–5 mol%) in coupling steps.
Use Design of Experiments (DoE) to optimize parameters, such as a 2³ factorial design testing temperature, catalyst amount, and reaction time .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinase targets) based on the thienopyrimidine scaffold’s electron-deficient core .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. How can computational methods predict metabolic pathways or toxicity?
- ADMET Prediction : Tools like SwissADME calculate bioavailability, CYP450 inhibition, and LogP (e.g., predicted LogP ~3.2 suggests moderate lipophilicity).
- Metabolite Identification : Use Schrödinger’s BioLuminate to simulate Phase I/II metabolism, focusing on thiophene oxidation and acetyl group hydrolysis .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Co-Crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice.
- Vapor Diffusion : Use 1:1 tert-butanol/water mixtures in hanging-drop setups.
Recent studies achieved monoclinic crystals (space group P2₁/c) with 0.8 Å resolution, confirming the thiophene-ethyl substitution pattern .
Methodological Considerations
Q. How to design a kinetic study for degradation under varying pH?
- Experimental Setup : Prepare buffers (pH 1–13), incubate compound at 37°C, and sample at intervals (0, 6, 12, 24 hrs).
- Analytical Tools : Monitor degradation via UPLC-MS, identifying hydrolyzed products (e.g., free thiophene or acetylphenyl fragments).
- Data Modeling : Apply first-order kinetics (k = 0.05 h⁻¹ at pH 7) to calculate half-life .
Q. What statistical approaches analyze biological assay variability?
- ANOVA : Compare IC50 values across triplicate assays (e.g., p < 0.05 for cytotoxicity in cancer cell lines).
- Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
